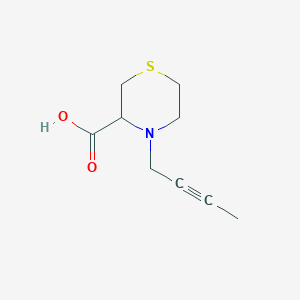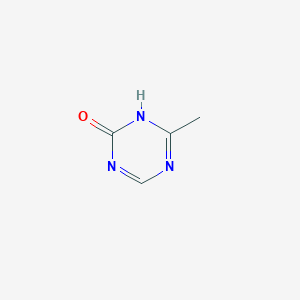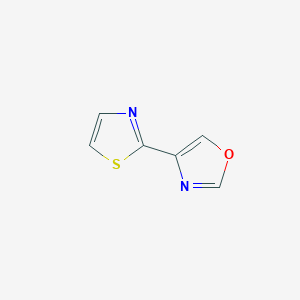
Methyl 5-amino-2-chloro-4-nitrobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-amino-2-chloro-4-nitrobenzoate is an organic compound with a complex structure that includes amino, chloro, and nitro functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-amino-2-chloro-4-nitrobenzoate typically involves a multi-step process. One common method starts with the nitration of methyl 2-chloro-5-nitrobenzoate, followed by the reduction of the nitro group to an amino group. The reaction conditions often involve the use of strong acids and bases, as well as specific catalysts to facilitate the transformations .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques is crucial to achieve the desired purity levels required for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5-amino-2-chloro-4-nitrobenzoate undergoes several types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as tin(II) chloride or iron powder in acidic conditions are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide or alcohols under basic conditions.
Major Products
The major products formed from these reactions include various substituted benzoates, depending on the specific reagents and conditions used. For example, the reduction of the nitro group yields this compound, while substitution reactions can produce a range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Methyl 5-amino-2-chloro-4-nitrobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Methyl 5-amino-2-chloro-4-nitrobenzoate involves its interaction with various molecular targets. The amino and nitro groups can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s reactivity and binding affinity. The chloro group can undergo nucleophilic substitution, leading to the formation of new compounds with different properties .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 4-amino-2-chloro-5-nitrobenzoate
- Methyl 2-amino-5-nitrobenzoate
- Methyl 5-chloro-2-nitrobenzoate
Uniqueness
Propiedades
Fórmula molecular |
C8H7ClN2O4 |
|---|---|
Peso molecular |
230.60 g/mol |
Nombre IUPAC |
methyl 5-amino-2-chloro-4-nitrobenzoate |
InChI |
InChI=1S/C8H7ClN2O4/c1-15-8(12)4-2-6(10)7(11(13)14)3-5(4)9/h2-3H,10H2,1H3 |
Clave InChI |
ODWPCKWQCXAPAV-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC(=C(C=C1Cl)[N+](=O)[O-])N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[4-(Methylsulfanyl)phenyl]indoline](/img/structure/B12860977.png)

![N-(4'-Cyano[1,1'-biphenyl]-3-yl)acetamide](/img/structure/B12860989.png)

![2-Hydroxy-2-(2-hydroxybenzo[d]oxazol-4-yl)acetic acid](/img/structure/B12860996.png)





![2-(Carboxy(hydroxy)methyl)-5-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12861028.png)

![3',6'-dihydroxy-N-(6-hydroxyhexyl)-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxamide](/img/structure/B12861040.png)
